Home > Products > Screening Compounds P66540 > Z-Vrpr-fmk (tfa)
Z-Vrpr-fmk (tfa) -

Z-Vrpr-fmk (tfa)

Catalog Number: EVT-1493335
CAS Number:
Molecular Formula: C31H49FN10O6.CF3CO2H
Molecular Weight: 790.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Irreversible MALT1 inhibitor. Suppresses T cell activation-induced cleavage of Bcl-10 in a dose-dependent manor. Reduces Jurkat cell adhesion to fibronectin. Cell permeable.
Overview

Z-VRPR-FMK (trifluoroacetate salt) is a selective and irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1. This compound plays a significant role in modulating signaling pathways related to immune responses, particularly by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells in lymphocytes. It is primarily used in research settings to study the biological functions of MALT1 and its role in various diseases, including lymphomas.

Source and Classification

Z-VRPR-FMK is classified as a small molecule inhibitor within the broader category of cysteine protease inhibitors. It is derived from a peptide sequence that has been modified to enhance its specificity and binding affinity for MALT1. The compound is commercially available from various suppliers, including MedChemExpress and Bertin Technologies, which provide it in different formulations for research purposes.

Synthesis Analysis

The synthesis of Z-VRPR-FMK involves several key steps:

  1. Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis techniques, allowing for the incorporation of specific amino acid sequences.
  2. Modification: The peptide sequence is modified to include a fluoromethylketone moiety, which acts as a reactive warhead that covalently binds to the active site of cysteine proteases.
  3. Purification: After synthesis, the compound is purified through high-performance liquid chromatography to ensure high purity levels, typically exceeding 90%.

Technical details regarding the synthesis can be found in patents and research articles that describe the methodologies employed for producing such inhibitors .

Molecular Structure Analysis

The molecular structure of Z-VRPR-FMK includes several notable features:

  • Chemical Formula: C₃₇H₄₁F₃N₆O₆
  • Molecular Weight: Approximately 790.8 g/mol
  • Structure: The compound contains a trifluoroacetate group, which enhances its solubility and stability in biological systems. The presence of a guanidino group contributes to its binding affinity for the target enzyme.

The detailed structural information can be represented using chemical notation and diagrams available in chemical databases .

Chemical Reactions Analysis

Z-VRPR-FMK undergoes specific chemical reactions primarily involving its interaction with cysteine residues in target proteins:

These reactions are crucial for understanding how Z-VRPR-FMK functions as an inhibitor and can be studied using kinetic assays .

Mechanism of Action

The mechanism of action of Z-VRPR-FMK involves several steps:

  1. Target Recognition: The compound selectively binds to the active site of MALT1 due to its structural compatibility with the enzyme's substrate binding pocket.
  2. Covalent Modification: Upon binding, Z-VRPR-FMK forms a covalent bond with the active site cysteine residue, effectively inhibiting MALT1's proteolytic activity.
  3. Biological Impact: By inhibiting MALT1, Z-VRPR-FMK disrupts downstream signaling pathways associated with immune responses and cell proliferation, making it a valuable tool for studying lymphocyte biology and cancer mechanisms .
Physical and Chemical Properties Analysis

Z-VRPR-FMK exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents and has moderate solubility in water due to its trifluoroacetate component.
  • Stability: The compound remains stable under physiological conditions, allowing for effective use in biological assays.
  • Purity: Commercially available formulations typically have a purity level greater than 90%, which is essential for reproducible research results.

These properties are critical for researchers when selecting compounds for experimental use .

Applications

Z-VRPR-FMK has several significant applications in scientific research:

  • Cancer Research: It is used to study the role of MALT1 in various cancers, particularly diffuse large B-cell lymphoma, where it contributes to tumorigenesis by regulating NF-kB signaling.
  • Immunology Studies: Researchers utilize this inhibitor to investigate MALT1's role in immune cell signaling and activation processes.
  • Drug Development: As an irreversible inhibitor, Z-VRPR-FMK serves as a lead compound for developing new therapeutic agents targeting MALT1-related pathways.
Introduction to Z-VRPR-FMK (TFA)

Chemical Identity and Structural Characterization

Z-VRPR-FMK TFA (C₃₃H₅₀F₄N₁₀O₈; MW 790.81 g/mol) is a tetrapeptide-based inhibitor featuring a carbobenzoxy (Z) group at the N-terminus, a valine-arginine-proline-arginine (VRPR) sequence, and a fluoromethylketone (FMK) warhead at the C-terminus. The trifluoroacetate (TFA) salt form enhances aqueous solubility while maintaining biological activity equivalent to the free base. The FMK group enables irreversible covalent binding to the catalytic cysteine residue in MALT1's paracaspase domain through nucleophilic addition, forming a thioether adduct. This modification confers target specificity while minimizing off-target reactivity compared to broader cysteine protease inhibitors [1] [3] [5].

Spatial analysis reveals that the P1 arginine sidechain engages MALT1's S1 pocket via salt bridges with Asp538 and hydrogen bonding with Ser539. The P2 proline facilitates a turn structure optimal for active-site docking, while the P3 arginine and P4 valine occupy solvent-exposed regions, contributing primarily to affinity rather than specificity. The TFA counterion impacts crystallinity and solubility (1 mg/mL in water) but does not participate in target interactions [3] [5] [8].

Table 1: Key Chemical and Physicochemical Properties of Z-VRPR-FMK TFA

PropertyValueMethod/Notes
Molecular FormulaC₃₃H₅₀F₄N₁₀O₈Calculated from structure
Molecular Weight790.81 g/molMass spectrometry
Purity≥95%HPLC analysis
AppearanceWhite to off-white solidVisual inspection
Solubility (aqueous)1 mg/mL (1.26 mM)Requires sonication/warming
Storage Stability-80°C (6 months); -20°C (1 month)Sealed, anhydrous conditions

Historical Development as a MALT1 Inhibitor

Z-VRPR-FMK emerged in the late 2000s as a structure-guided design targeting MALT1's unique paracaspase activity. Its development was driven by the unmet need for specific probes to dissect NF-κB signaling in lymphoid malignancies. Derived from metacaspase inhibitor scaffolds, the VRPR sequence was optimized through combinatorial substrate libraries showing MALT1's preference for:

  • P1 Arginine: Essential for S1 pocket recognition [4] [8]
  • P2 Small Residues: Tolerates serine, alanine, or proline [8]
  • P3 Aliphatic/Basic Residues: Accommodates valine, norleucine, or modified lysines [4]
  • P4 Hydrophobic Residues: Favors leucine or unnatural cycloalkyl derivatives [8]

The FMK warhead converted this substrate preference into irreversible inhibition, enabling mechanistic studies in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL). Early functional validation demonstrated its ability to suppress nuclear c-REL translocation and NF-κB target genes (e.g., BCL2, IRF4) at 50 μM in ABC-DLBCL cell lines (HBL-1, TMD8), establishing it as the first pharmacological tool for MALT1 protease function [5] [9]. Despite moderate potency (IC₅₀ ~5–10 μM), it remains widely used due to its target specificity over caspases and cost-effectiveness for proof-of-concept studies [6] [9].

Table 2: Comparative Profile of Early-Stage MALT1 Inhibitors

InhibitorMechanismPotency (IC₅₀)Key LimitationsPrimary Research Use
Z-VRPR-FMKIrreversible (FMK)~5–10 μMModerate cell permeabilityTarget validation, in vitro assays
MepazineReversible0.42–0.83 μMOff-target serotonin receptor activityBiochemical inhibition
MI-2Irreversible5.84 μMCaspase cross-reactivityIn vivo xenograft models

Role in Paracaspase Research and Therapeutic Targeting

As a paracaspase inhibitor, Z-VRPR-FMK enabled seminal discoveries regarding MALT1's non-proteolytic functions and immune-regulatory roles:

  • Scaffold vs. Protease Functions: While suppressing MALT1 proteolytic activity (cleavage of RelB, A20, CYLD, BCL10), it preserves its scaffolding role in CBM complex-mediated IKK activation, allowing functional decoupling [2] [6].
  • Viral Defense Modulation: Demonstrates protective effects against influenza A virus (IAV) by blocking MALT1-mediated immune dysregulation, independent of NF-κB suppression [1].
  • Lymphoma Dependence: Selective cytotoxicity in ABC-DLBCL (OCI-Ly3 GI₅₀ = 8.22 μM) versus GCB-DLBCL cells, validating MALT1 as a therapeutic target in B-cell malignancies [5] [9].

In therapeutic development, Z-VRPR-FMK informed the design of:

  • Activity-Based Probes (ABPs): Fluorogenic substrates (e.g., Ac-Phe(guan)-LVPR-ACC) with >3-fold increased activity over natural sequences [4] [8].
  • Optimized Inhibitors: Allosteric inhibitors (e.g., safimaltib, MLT-985) leveraging unnatural amino acids for enhanced potency [6] [10].

Table 3: Key Therapeutic Applications Explored Using Z-VRPR-FMK

Disease ContextMechanistic InsightOutcome
ABC-DLBCLBlocks MALT1-induced NF-κB activation & MMP expressionSuppresses tumor growth and invasion
MALT LymphomaInhibits oncogenic CBM complex signalingReduces proliferation of malignant B-cells
AutoimmunityModulates Treg/TH17 balance via RelB cleavageAttenuates aberrant immune responses
Viral Infection (IAV)Protects against immune-pathological damageImproves survival in preclinical models

The compound remains a critical tool for studying paracaspase biology, though its pharmacokinetic limitations (e.g., short half-life, poor oral bioavailability) restrict in vivo applications to ex vivo or acute exposure models [1] [9].

Properties

Product Name

Z-Vrpr-fmk (tfa)

Molecular Formula

C31H49FN10O6.CF3CO2H

Molecular Weight

790.81

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.